7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE
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Overview
Description
7A-(Chloromethyl)hexahydro-1H-pyrrolizine is a chemical compound with the molecular formula C8H14ClN It is a derivative of hexahydro-1H-pyrrolizine, characterized by the presence of a chloromethyl group at the 7A position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-(chloromethyl)hexahydro-1H-pyrrolizine typically involves the chloromethylation of hexahydro-1H-pyrrolizine. One common method is the reaction of hexahydro-1H-pyrrolizine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the final product typically involves distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
7A-(Chloromethyl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hexahydro-1H-pyrrolizine derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative.
Scientific Research Applications
7A-(Chloromethyl)hexahydro-1H-pyrrolizine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7A-(chloromethyl)hexahydro-1H-pyrrolizine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This reactivity makes it useful in studying enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizine: The parent compound without the chloromethyl group.
7A-(Hydroxymethyl)hexahydro-1H-pyrrolizine: A derivative with a hydroxymethyl group instead of a chloromethyl group.
7A-(Aminomethyl)hexahydro-1H-pyrrolizine: A derivative with an aminomethyl group.
Uniqueness
7A-(Chloromethyl)hexahydro-1H-pyrrolizine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.
Properties
CAS No. |
159329-68-7 |
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Molecular Formula |
C8H15Cl2N |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-7-8-3-1-5-10(8)6-2-4-8;/h1-7H2;1H |
InChI Key |
VWSNHWJMGYQBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)CCl.Cl |
Synonyms |
7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE |
Origin of Product |
United States |
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